
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride is an organic compound that belongs to the class of alpha, beta-unsaturated carbonyl compounds These compounds are characterized by the presence of a carbonyl group conjugated with an alkene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride typically involves the following steps:
Formation of the alpha, beta-unsaturated carbonyl compound: This can be achieved through aldol condensation or the Perkin reaction, where an aldehyde or ketone reacts with an ester in the presence of a base.
Introduction of the ethyl and methoxy groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and methanol.
Formation of the propanoyl chloride: This step involves the reaction of the alpha, beta-unsaturated carbonyl compound with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of starting materials: Large-scale production of the required aldehydes, ketones, and esters.
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and use of catalysts.
Purification and isolation: Techniques such as distillation, crystallization, and chromatography are employed to obtain the final product in pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into saturated carbonyl compounds.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated carbonyl compounds.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism of action of (alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. The specific pathways and targets depend on the nature of the reactions and the conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl vinyl ketone: An alpha, beta-unsaturated ketone with similar reactivity.
Acrolein: An alpha, beta-unsaturated aldehyde.
Methyl acrylate: An alpha, beta-unsaturated ester.
Acrylamide: An alpha, beta-unsaturated amide.
Uniqueness
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride is unique due to its specific structural features, including the presence of ethyl and methoxy groups, which impart distinct reactivity and properties. This uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C13H17ClO2 |
|---|---|
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-2-methylpentanoyl chloride |
InChI |
InChI=1S/C13H17ClO2/c1-4-12(9(2)13(14)15)10-6-5-7-11(8-10)16-3/h5-9,12H,4H2,1-3H3 |
Clé InChI |
GPVMMZKMTSGGKZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=CC=C1)OC)C(C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


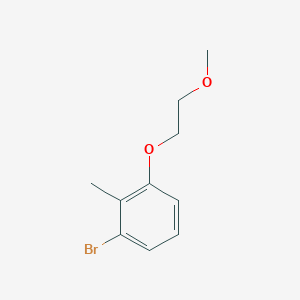
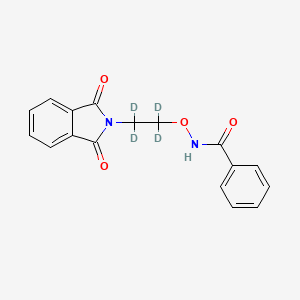
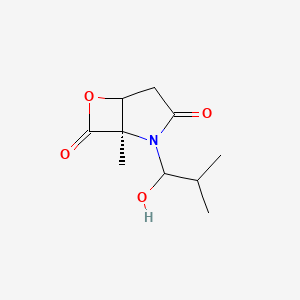
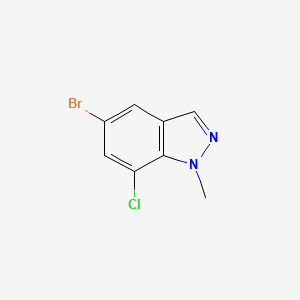
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
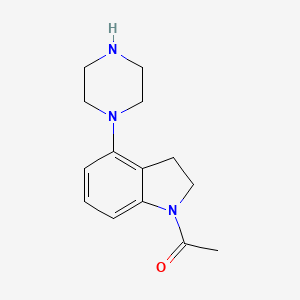
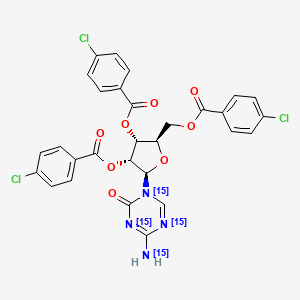

![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)


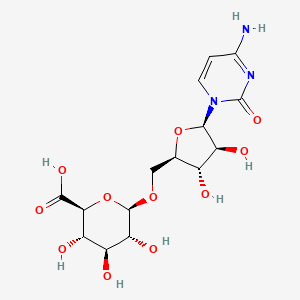

![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
